![molecular formula C11H14OS B14426754 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol CAS No. 83022-85-9](/img/structure/B14426754.png)
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl ring attached to an ethan-1-ol group, with a phenylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a phenylsulfanyl group.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol group is oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenyl group or the ethan-1-ol group to an ethane group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions (e.g., basic or acidic medium).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl or ethane derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may confer stability and specificity to the compound’s interactions, while the ethan-1-ol group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-pyridinyl)ethanone
Uniqueness
2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the cyclopropyl ring and phenylsulfanyl group also contributes to its unique properties and applications.
Eigenschaften
CAS-Nummer |
83022-85-9 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-(1-phenylsulfanylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14OS/c12-9-8-11(6-7-11)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI-Schlüssel |
MYGZPKIWQJZTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCO)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
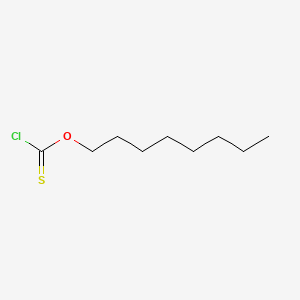


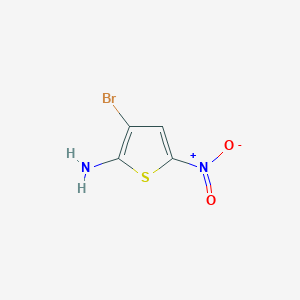
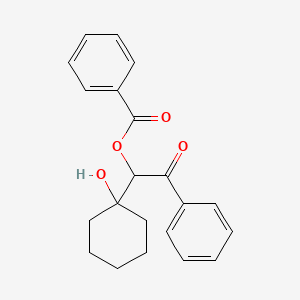
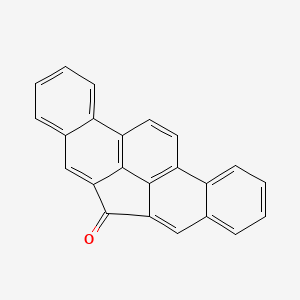
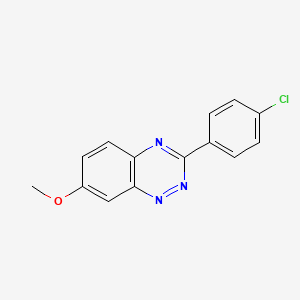

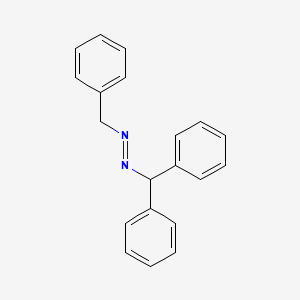
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


